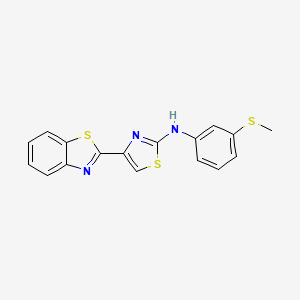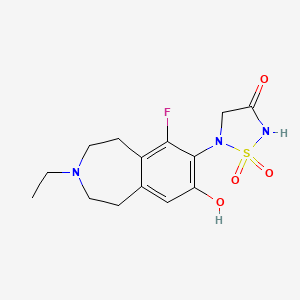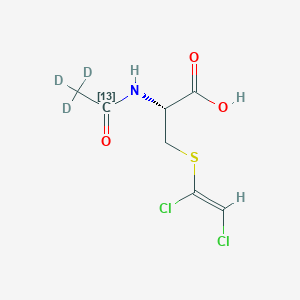
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 is a labeled analog of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine, a metabolite of trichloroethylene. This compound is used in research to study the metabolism and toxicology of trichloroethylene, a widely used industrial solvent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine typically involves the reaction of L-cysteine with 1,2-dichloroethene in the presence of a base, followed by acetylation. The labeled version, N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3, is synthesized using isotopically labeled reagents to incorporate the 13C and d3 labels.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of isotopically labeled reagents would be carefully controlled to ensure the correct incorporation of the labels.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and degradation products of trichloroethylene.
Biology: Investigating the biological effects and toxicity of trichloroethylene metabolites.
Medicine: Researching potential biomarkers for exposure to trichloroethylene.
Industry: Developing safer industrial solvents and processes by understanding the toxicology of trichloroethylene.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 involves its metabolism to reactive intermediates that can bind to cellular macromolecules, leading to toxic effects. The molecular targets include proteins and DNA, and the pathways involved are primarily related to oxidative stress and cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine: The non-labeled version of the compound.
S-(1,2-dichlorovinyl)-L-cysteine: Another metabolite of trichloroethylene.
N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine: A structurally similar compound with a vinyl group instead of an ethenyl group.
Uniqueness
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed metabolic pathways and interactions of trichloroethylene is crucial.
Eigenschaften
Molekularformel |
C7H9Cl2NO3S |
|---|---|
Molekulargewicht |
262.13 g/mol |
IUPAC-Name |
(2R)-3-[(Z)-1,2-dichloroethenyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)3-14-6(9)2-8/h2,5H,3H2,1H3,(H,10,11)(H,12,13)/b6-2+/t5-/m0/s1/i1D3,4+1 |
InChI-Schlüssel |
LPPJGTSPIBSYQO-KNVZJUQRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[13C](=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC(=CCl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




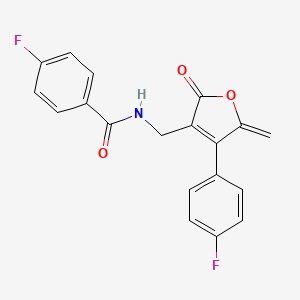
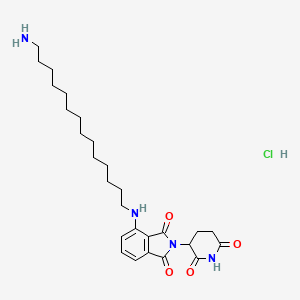
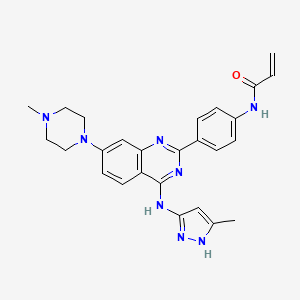
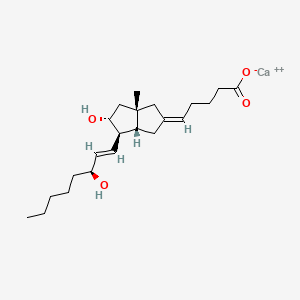
![N-[(2s)-3-[(S)-(4-Bromophenyl)(Hydroxy)phosphoryl]-2-{[3-(3'-Chlorobiphenyl-4-Yl)-1,2-Oxazol-5-Yl]methyl}propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine](/img/structure/B12373314.png)
